Cas no 1601243-38-2 (2-methoxy-1-(1-propyl-1H-1,2,3-triazol-5-yl)ethan-1-ol)

2-Methoxy-1-(1-propyl-1H-1,2,3-triazol-5-yl)ethan-1-ol is a triazole-based compound featuring a methoxy-substituted ethanol moiety. Its structure combines a 1,2,3-triazole ring with a propyl substituent, offering versatility in synthetic applications, particularly in medicinal chemistry and materials science. The presence of both hydroxyl and methoxy functional groups enhances its reactivity, making it a valuable intermediate for further derivatization. The triazole core contributes to potential biological activity, while the propyl chain may influence solubility and binding properties. This compound is suitable for research applications requiring structurally diverse heterocyclic building blocks. Its stability and well-defined reactivity profile make it a practical choice for exploratory synthesis and pharmaceutical development.
2-methoxy-1-(1-propyl-1H-1,2,3-triazol-5-yl)ethan-1-ol structure
1601243-38-2 structure
Product Name:2-methoxy-1-(1-propyl-1H-1,2,3-triazol-5-yl)ethan-1-ol
CAS No:1601243-38-2
MF:C8H15N3O2
MW:185.223601579666
CID:6090419
PubChem ID:114686354
Update Time:2025-06-08

2-methoxy-1-(1-propyl-1H-1,2,3-triazol-5-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-methoxy-1-(1-propyl-1H-1,2,3-triazol-5-yl)ethan-1-ol
    • EN300-744426
    • 1601243-38-2
    • Inchi: 1S/C8H15N3O2/c1-3-4-11-7(5-9-10-11)8(12)6-13-2/h5,8,12H,3-4,6H2,1-2H3
    • InChI Key: VHRUJGRFNNNIJS-UHFFFAOYSA-N
    • SMILES: OC(COC)C1=CN=NN1CCC

Computed Properties

  • Exact Mass: 185.116426730g/mol
  • Monoisotopic Mass: 185.116426730g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 5
  • Complexity: 145
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 60.2Ų

2-methoxy-1-(1-propyl-1H-1,2,3-triazol-5-yl)ethan-1-ol Pricemore >>

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Additional information on 2-methoxy-1-(1-propyl-1H-1,2,3-triazol-5-yl)ethan-1-ol

Recent Advances in the Study of 2-methoxy-1-(1-propyl-1H-1,2,3-triazol-5-yl)ethan-1-ol (CAS: 1601243-38-2)

The compound 2-methoxy-1-(1-propyl-1H-1,2,3-triazol-5-yl)ethan-1-ol (CAS: 1601243-38-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.

Recent studies have highlighted the efficient synthesis of 2-methoxy-1-(1-propyl-1H-1,2,3-triazol-5-yl)ethan-1-ol via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used click chemistry approach. The compound's triazole moiety is particularly noteworthy, as it serves as a versatile scaffold for further functionalization, enabling the development of novel bioactive molecules. Researchers have reported high yields and excellent regioselectivity in the synthesis process, making it a promising candidate for large-scale production.

In terms of biological activity, preliminary in vitro studies have demonstrated that 2-methoxy-1-(1-propyl-1H-1,2,3-triazol-5-yl)ethan-1-ol exhibits moderate inhibitory effects against certain enzymes involved in inflammatory pathways. Specifically, it has shown potential as a modulator of cyclooxygenase-2 (COX-2), an enzyme implicated in various inflammatory diseases. These findings suggest that the compound could serve as a lead structure for the development of new anti-inflammatory agents.

Further investigations into the pharmacokinetic properties of 2-methoxy-1-(1-propyl-1H-1,2,3-triazol-5-yl)ethan-1-ol have revealed favorable absorption and distribution profiles in animal models. The compound's methoxy and hydroxyl groups contribute to its solubility and bioavailability, which are critical factors for drug development. However, additional studies are needed to assess its metabolic stability and potential toxicity in vivo.

Recent advancements in computational chemistry have also facilitated the exploration of 2-methoxy-1-(1-propyl-1H-1,2,3-triazol-5-yl)ethan-1-ol's binding interactions with target proteins. Molecular docking simulations have identified potential binding sites and key interactions, providing valuable insights for structure-activity relationship (SAR) studies. These computational approaches are expected to accelerate the optimization of this compound for enhanced efficacy and selectivity.

In conclusion, 2-methoxy-1-(1-propyl-1H-1,2,3-triazol-5-yl)ethan-1-ol (CAS: 1601243-38-2) represents a promising scaffold for the development of novel therapeutic agents. Its synthetic accessibility, combined with its demonstrated biological activity, positions it as a valuable candidate for further research. Future studies should focus on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its potential applications in treating inflammatory and other diseases.

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